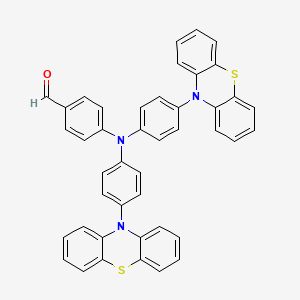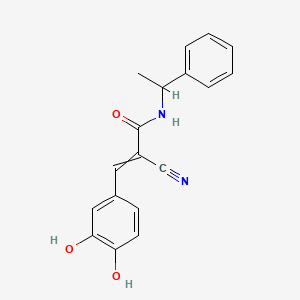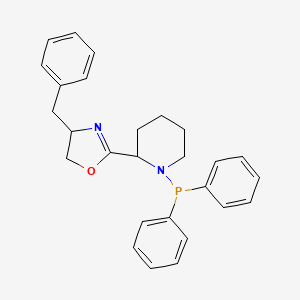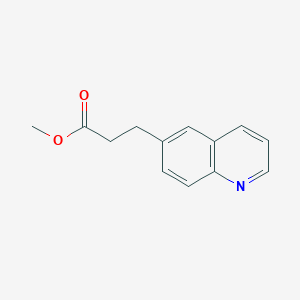
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde is an organic compound known for its complex structure and significant applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde typically involves organic synthesis routes. One common method includes the reaction of 4-(10H-phenothiazin-10-yl)benzaldehyde with appropriate reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar organic routes but with enhanced efficiency and scalability. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The phenothiazine moieties play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-(10H-Phenothiazin-10-yl)benzaldehyde: A related compound with similar structural features but different functional groups.
4-(Bis(4-(10H-phenoxazin-10-yl)phenyl)amino)benzaldehyde: Another similar compound with phenoxazine moieties instead of phenothiazine.
Uniqueness
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde is unique due to its specific combination of phenothiazine moieties and benzaldehyde functional group.
Propiedades
Fórmula molecular |
C43H29N3OS2 |
|---|---|
Peso molecular |
667.8 g/mol |
Nombre IUPAC |
4-(4-phenothiazin-10-yl-N-(4-phenothiazin-10-ylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C43H29N3OS2/c47-29-30-17-19-31(20-18-30)44(32-21-25-34(26-22-32)45-36-9-1-5-13-40(36)48-41-14-6-2-10-37(41)45)33-23-27-35(28-24-33)46-38-11-3-7-15-42(38)49-43-16-8-4-12-39(43)46/h1-29H |
Clave InChI |
FABIUYOXGATIIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8SC9=CC=CC=C97 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)



methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
azanium](/img/structure/B12505067.png)
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)


![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)

